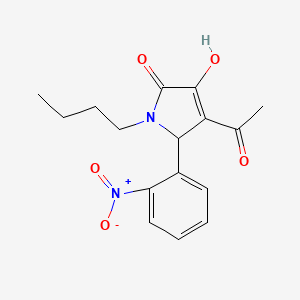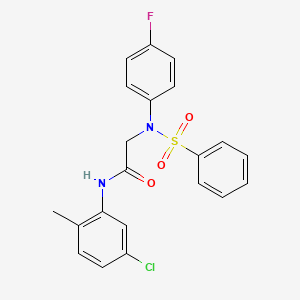![molecular formula C17H15ClNO3P B5228500 ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)
ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate, commonly known as Clomeleon, is a fluorescent protein-based biosensor used to measure intracellular calcium concentrations. This molecule is widely used in scientific research to study calcium signaling in living cells.
Mécanisme D'action
Clomeleon works by binding to calcium ions and undergoing a conformational change, resulting in a change in fluorescence. The molecule consists of two fluorescent proteins, one of which is a donor and the other a receptor. The donor protein emits green fluorescence, while the receptor protein emits red fluorescence. When calcium ions bind to Clomeleon, there is a change in the distance between the two fluorescent proteins, resulting in a change in fluorescence from green to red.
Biochemical and Physiological Effects:
Clomeleon has no known biochemical or physiological effects on living cells. The molecule is non-toxic and does not interfere with the normal functioning of living cells. Clomeleon is also stable in living cells and does not degrade over time.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Clomeleon is its ability to measure intracellular calcium concentrations in real-time. This allows researchers to study the dynamics of calcium signaling in living cells. Clomeleon is also non-toxic and does not interfere with the normal functioning of living cells. However, one of the limitations of Clomeleon is its relatively low sensitivity compared to other calcium indicators. Clomeleon also requires the use of specialized microscopy equipment, which can be expensive.
Orientations Futures
There are several future directions for the use of Clomeleon in scientific research. One direction is the development of new variants of Clomeleon with increased sensitivity to calcium ions. Another direction is the use of Clomeleon in the study of calcium signaling in disease states, such as Alzheimer's disease and Parkinson's disease. Clomeleon can also be used to study the effects of environmental toxins on calcium signaling in living cells. Overall, Clomeleon is a powerful tool for the study of calcium signaling in living cells and has many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Clomeleon involves the use of a phosphoramidite coupling reaction. The reaction involves the coupling of the phosphoramidite group with the hydroxyl group of the 2-hydroxyvinyl moiety. This reaction results in the formation of the phosphonate ester, which is then reacted with the phenylboronic acid to form Clomeleon.
Applications De Recherche Scientifique
Clomeleon is widely used in scientific research to study calcium signaling in living cells. This molecule is used to measure intracellular calcium concentrations in real-time, allowing researchers to study the dynamics of calcium signaling in living cells. Clomeleon is also used to study the effects of various drugs and chemicals on calcium signaling in living cells.
Propriétés
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClNO3P/c1-2-22-23(21,15-6-4-3-5-7-15)16(12-19)17(20)13-8-10-14(18)11-9-13/h3-11,20H,2H2,1H3/b17-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAMXHWPYULUBJ-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(=C(C2=CC=C(C=C2)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)/C(=C(/C2=CC=C(C=C2)Cl)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-(4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-3,8-diyl)dibenzamide](/img/structure/B5228419.png)
![1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5228423.png)

![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5228440.png)

![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)
![1-[4-methyl-7-(2-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinecarboxamide](/img/structure/B5228457.png)
![4b,9b-dihydroxy-1-methyl-1,4b,9b,10-tetrahydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5(3H)-trione](/img/structure/B5228460.png)
![[1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol](/img/structure/B5228461.png)
![(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5228468.png)
![2-(2,4-dichlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5228476.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228484.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)
![2-{[3-(4-chlorophenoxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5228528.png)